4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Overview
Description
4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The nitrophenyl group is introduced through nitration reactions, and the sulfonylmorpholine moiety is attached via sulfonation and subsequent morpholine substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxadiazole ring can participate in reduction reactions, potentially leading to ring opening.
Substitution: The sulfonyl group can be substituted with other nucleophiles, altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may use nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the sulfonyl group can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied properties and applications.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups exhibit similar electron-withdrawing effects, influencing their reactivity and biological activity.
Uniqueness
4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c23-22(24)15-5-1-3-13(11-15)17-19-20-18(28-17)14-4-2-6-16(12-14)29(25,26)21-7-9-27-10-8-21/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNCAVOPQARRDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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